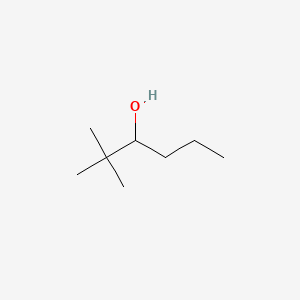

2,2-Dimethyl-3-hexanol

説明

Significance of Branched Alcohols in Organic Chemistry and Advanced Materials Research

In organic chemistry, branched alcohols are versatile building blocks and intermediates in the synthesis of a wide array of compounds. numberanalytics.comsolubilityofthings.com Their branched structure can influence the stereochemistry and outcome of chemical reactions, making them valuable for creating complex molecules with specific three-dimensional arrangements. The position and nature of the branching in the alkyl chain affect properties such as boiling point and solubility. numberanalytics.comjove.com For instance, increased branching tends to lower the boiling point compared to linear alcohols of similar molecular weight due to a reduction in the surface area available for intermolecular forces. jove.com

In the realm of advanced materials research, the incorporation of branched structures into polymers and other materials can significantly alter their properties. For example, esters derived from branched alcohols can act as effective plasticizers, enhancing the flexibility and processing characteristics of polymers like PVC. mdpi.com Furthermore, ethoxylates of branched alcohols exhibit superior performance as surfactants, demonstrating faster wetting times and lower foam stability, which are advantageous in many industrial applications. exxonmobilchemical.com

Research Context of 2,2-Dimethyl-3-hexanol within Hexanol Isomers

Hexanol exists in numerous isomeric forms, including straight-chain and various branched structures. atamankimya.comwikipedia.org this compound is a specific branched-chain isomer of hexanol, with the molecular formula C8H18O. ontosight.ainih.gov Its structure features a hexane (B92381) backbone with two methyl groups attached to the second carbon and a hydroxyl group on the third carbon.

The study of hexanol isomers is crucial for understanding structure-property relationships. The position of the hydroxyl group and the branching of the carbon chain significantly impact physical properties such as density, viscosity, and refractive index. acs.org Research comparing different hexanol isomers, including this compound, helps to elucidate how subtle changes in molecular architecture can lead to substantial differences in chemical behavior and potential applications. For example, the steric hindrance provided by the two methyl groups near the hydroxyl group in this compound can influence its reactivity in comparison to less hindered isomers.

Overview of Advanced Research Directions for this compound

Current and future research on this compound is exploring several promising avenues. One area of focus is its use as a precursor in the synthesis of novel compounds, including potential pharmaceuticals, fragrances, and flavorings. ontosight.ai Its specific structure may lead to the creation of molecules with unique biological activities or sensory properties.

Another significant research direction involves its application in catalysis. Branched alcohols can serve as reactants or solvents in catalytic processes. researchgate.netcsic.es The development of catalysts for the synthesis of branched alcohols from syngas is also an active area of investigation, driven by the demand for these compounds as fuel additives and chemical intermediates. rsc.org Furthermore, the study of the physical and chemical properties of this compound, often through computational modeling and advanced spectroscopic techniques, continues to provide fundamental insights into the behavior of branched alcohols. chemeo.com

Chemical and Physical Properties of this compound

The distinct molecular structure of this compound gives rise to a specific set of physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C8H18O | ontosight.ainih.gov |

| Molecular Weight | 130.23 g/mol | ontosight.ainih.gov |

| Appearance | Colorless liquid | guidechem.com |

| Boiling Point | 156-175 °C | ontosight.aistenutz.eu |

| Melting Point | -30 °C | ontosight.ai |

| Density | 0.82 - 0.853 g/cm³ | ontosight.aistenutz.eu |

| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol. | ontosight.ai |

| CAS Number | 4209-90-9 | nih.gov |

| IUPAC Name | 2,2-dimethylhexan-3-ol | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The primary methods for synthesizing this compound involve the reduction of a corresponding ketone or the hydration of an alkene.

One common method is the reduction of 2,2-dimethylhexan-3-one. ontosight.ai This can be achieved using various reducing agents. Another synthetic route is the hydration of 2,2-dimethylhex-1-ene. ontosight.ai

Spectroscopic Data of this compound

Spectroscopic analysis is essential for confirming the structure of this compound.

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. nih.govchemicalbook.com

IR Spectra: Infrared spectroscopy is used to identify the presence of the hydroxyl (-OH) functional group. nih.gov

Mass Spectrometry: This technique confirms the molecular weight of the compound. nist.gov

Research Applications of this compound

This compound serves as a valuable compound in various research and industrial settings.

It is utilized as an intermediate in the synthesis of other organic compounds. ontosight.ai Due to its properties as a branched alcohol, it is also used as a solvent in certain chemical reactions. ontosight.ai

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHLGQKVKALLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871064 | |

| Record name | 2,2-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-90-9 | |

| Record name | 2,2-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylhexan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 3 Hexanol

Dehydration Reaction Mechanisms

The dehydration of alcohols is a fundamental reaction in organic chemistry, and 2,2-dimethyl-3-hexanol, a secondary alcohol, can undergo this process through various catalytic methods. The mechanisms of these reactions, particularly concerning regioselectivity and the formation of side products, are of significant interest.

Acid-Catalyzed Dehydration and Regioselectivity (Zaitsev's Rule)

The acid-catalyzed dehydration of this compound proceeds via a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid, forming a good leaving group (water). pearson.comlibretexts.org The departure of the water molecule results in the formation of a secondary carbocation at the third carbon position.

Due to the presence of a neighboring tertiary carbon, this secondary carbocation can undergo a 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation. libretexts.orgyoutube.com This rearrangement is a critical step in determining the final product distribution.

Elimination of a proton from the carbocation intermediate leads to the formation of an alkene. According to Zaitsev's rule, in elimination reactions, the more substituted (and therefore more stable) alkene is the major product. pearson.comlibretexts.org In the case of the rearranged tertiary carbocation, deprotonation can occur from two adjacent carbons, leading to the formation of 2,3-dimethyl-2-hexene (B165507) (the Zaitsev product and major product) and 2,3-dimethyl-1-hexene (B102464) (the Hofmann product and minor product). Without rearrangement, deprotonation of the initial secondary carbocation would yield 2,2-dimethyl-3-hexene. The reaction generally favors the formation of the most stable alkene, which is the tetrasubstituted 2,3-dimethyl-2-hexene. libretexts.org

The general mechanism for acid-catalyzed dehydration of a secondary alcohol involves the following steps:

Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst. pearson.com

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a carbocation. libretexts.org

Rearrangement (optional but likely): A hydride shift can occur to form a more stable carbocation. libretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. libretexts.org

Heterogeneous Catalytic Dehydration Pathways (e.g., Zeolite-catalyzed)

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them effective catalysts for alcohol dehydration. researchgate.netnrel.gov The dehydration of alcohols over zeolites can proceed through different mechanisms depending on the alcohol's structure and the zeolite's topology. mdpi.comrsc.org For secondary alcohols like this compound, the reaction can occur via a concerted or stepwise mechanism. mdpi.com

In a concerted (E2-like) mechanism, the protonation of the alcohol and the subsequent elimination of water and a proton occur in a single step, avoiding the formation of a discrete carbocation intermediate. In a stepwise (E1-like) mechanism, a carbocation intermediate is formed, similar to the acid-catalyzed process in solution. The confinement effects within the zeolite pores can influence the stability of the transition states and intermediates, thereby affecting the reaction pathway and product selectivity. escholarship.org

Studies on the dehydration of various alcohols over different zeolites, such as H-ZSM-5, H-BEA, and H-AEL, have shown that the pore size and shape of the zeolite play a crucial role. mdpi.comresearchgate.net For instance, the dehydration of secondary alcohols can be enhanced in tighter confinements, which stabilize the transition state. escholarship.org The product distribution in zeolite-catalyzed dehydration is also governed by the stability of the resulting alkenes, generally favoring the more substituted isomers.

The reaction conditions, including temperature and pressure, also significantly impact the outcome. Higher temperatures generally favor alkene formation over ether formation. byjus.com

Ether Formation and Cleavage in Dehydration Systems

In addition to alkenes, ethers can be formed as byproducts during the dehydration of alcohols, particularly at lower temperatures. byjus.com The formation of di(2,2-dimethyl-3-hexyl) ether from this compound can occur through a nucleophilic substitution reaction where one molecule of the alcohol attacks the protonated form of another alcohol molecule. masterorganicchemistry.commychemblog.com This process can follow either an S(_N)1 or S(_N)2 mechanism. For secondary alcohols, the S(_N)1 pathway involving a carbocation intermediate is more likely. byjus.com

In zeolite-catalyzed systems, ether formation is also a possibility. rsc.orgd-nb.info The mechanism can involve the reaction of a surface-bound alkoxy species with an alcohol molecule from the gas phase or a neighboring adsorbed alcohol molecule. d-nb.info However, due to steric hindrance from the bulky t-butyl group in this compound, the rate of ether formation is expected to be significantly lower compared to less hindered alcohols. mdpi.com

Oxidation and Redox Chemistry

The oxidation of this compound can be achieved through both enzymatic and atmospheric processes, leading to the formation of the corresponding ketone, 2,2-dimethyl-3-hexanone (B1296249).

Enzyme-Catalyzed Oxidation Processes (e.g., Alcohol Dehydrogenase)

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using NAD or NADP as a cofactor. acs.org The substrate specificity of ADHs varies depending on the source of the enzyme.

Yeast alcohol dehydrogenase (YADH) is highly specific for small, primary alcohols like ethanol (B145695) and shows significantly lower activity towards larger and branched alcohols. ethz.choup.com Horse liver alcohol dehydrogenase (HLADH), on the other hand, has a broader substrate specificity and can oxidize a wider range of secondary and branched-chain alcohols. ethz.ch Given the structure of this compound as a branched secondary alcohol, HLADH would be a more likely candidate for its enzymatic oxidation than YADH.

Site-directed mutagenesis studies on YADH have shown that modifying the active site can broaden its substrate specificity to include larger and branched alcohols. ethz.chresearchgate.net For example, replacing certain amino acid residues can increase the size of the substrate-binding pocket, allowing for the accommodation and oxidation of bulkier alcohols. researchgate.net

The general mechanism of ADH-catalyzed oxidation involves the transfer of a hydride ion from the alcohol substrate to the NAD(P) cofactor, along with the release of a proton.

Table 1: Comparison of Substrate Specificity of Yeast and Horse Liver Alcohol Dehydrogenases

| Feature | Yeast Alcohol Dehydrogenase (YADH) | Horse Liver Alcohol Dehydrogenase (HLADH) |

| Preferred Substrates | Small, primary alcohols (e.g., ethanol) ethz.ch | Wide range of primary and secondary alcohols, including branched and cyclic ones ethz.ch |

| Activity with Branched Alcohols | Generally low acs.orgethz.ch | Generally higher than YADH ethz.ch |

| Quaternary Structure | Tetramer acs.org | Dimer acs.org |

Atmospheric Oxidation Chemistry Involving Criegee Intermediates and Alcohols

In the Earth's atmosphere, the ozonolysis of alkenes produces highly reactive species known as Criegee intermediates (CIs). scispace.comacs.org These intermediates play a significant role in atmospheric chemistry by reacting with various trace gases, including alcohols. The reaction between a Criegee intermediate and an alcohol, such as this compound, proceeds via a 1,2-insertion mechanism into the O-H bond of the alcohol. rsc.org This reaction leads to the formation of α-alkoxyalkyl hydroperoxides (AAAHs). acs.org

The rate of reaction between Criege intermediates and alcohols is influenced by the structure of both reactants. scispace.comacs.org Studies have shown that the reaction rate is more sensitive to substitution on the Criegee intermediate than on the alcohol moiety. acs.org The presence of water molecules can catalyze the reaction by forming a loop-like transition state that facilitates proton transfer. nih.govacs.org

The atmospheric oxidation of alcohols is primarily initiated by their reaction with hydroxyl radicals (OH). scielo.br For branched C8 alcohols like this compound, the atmospheric lifetime with respect to reaction with OH radicals is estimated to be on the order of hours. scielo.br The subsequent reaction of the resulting alkyl radicals with oxygen leads to the formation of peroxy radicals, which can then react further in the atmosphere. The reaction with Criegee intermediates represents another potential atmospheric sink for alcohols.

Table 2: Products of Reactions involving this compound

| Reaction | Reactant(s) | Catalyst/Conditions | Major Product(s) |

| Acid-Catalyzed Dehydration | This compound | Strong acid (e.g., H(_2)SO(_4)), heat | 2,3-Dimethyl-2-hexene libretexts.org |

| Zeolite-Catalyzed Dehydration | This compound | Zeolite (e.g., H-ZSM-5), heat | 2,3-Dimethyl-2-hexene, other isomeric alkenes |

| Enzymatic Oxidation | This compound | Alcohol Dehydrogenase (e.g., HLADH), NAD | 2,2-Dimethyl-3-hexanone |

| Reaction with Criegee Intermediate | This compound, Criegee Intermediate (e.g., CH(_2)OO) | Atmospheric conditions | α-(2,2-dimethyl-3-hexyloxy)alkyl hydroperoxide acs.org |

Tribochemical Reaction Mechanisms of Branched Alcohols

The behavior of alcohols as lubricants in tribological systems is governed by their ability to form boundary films on sliding surfaces through tribochemical reactions. These reactions are chemically complex processes initiated by the mechanical energy at the interface, such as friction and pressure. The structure of the alcohol molecule, particularly its chain length and degree of branching, plays a critical role in the effectiveness of the resulting lubricating film.

General findings indicate that alcohols can reduce friction and wear by forming a low-shear hydroxylation layer on metal surfaces. mdpi.com However, the lubricating properties are not uniform across all alcohols. Studies comparing linear and branched alcohols have shown that branched-chain alcohols are generally less effective lubricants than their linear counterparts with the same number of carbon atoms. mdpi.com The steric hindrance introduced by branching can impede the formation of a dense, well-ordered lubricating film on the substrate.

| Structural Feature | Effect on Lubrication | Reasoning |

|---|---|---|

| Increasing Chain Length (Linear Alcohols) | Improved Lubrication (Lower Friction and Wear) | Formation of a more stable and ordered lubricating film. mdpi.com |

| Branching | Reduced Lubrication Effectiveness (Compared to linear isomers) | Steric hindrance impedes the formation of a dense film. mdpi.com |

| Presence of Hydroxyl Groups | Enhanced Adhesion and Reduced Wear | Polar hydroxyl groups promote adhesion to metal surfaces. mdpi.com |

The tribochemical behavior of this compound would be influenced by its secondary alcohol nature and the bulky tert-butyl group adjacent to the hydroxyl-bearing carbon. This structure might present significant steric challenges to the formation of a cohesive tribofilm, potentially leading to higher friction and wear compared to a linear C8 alcohol like 1-octanol.

Combustion Reaction Kinetics and Pathways of Branched Alcohols

The combustion of alcohols is a complex process involving numerous elementary reactions, including initiation, propagation, branching, and termination steps. The molecular structure of the alcohol has a profound impact on its combustion characteristics, such as ignition delay and the formation of pollutants.

Direct kinetic data for the reaction of this compound has been obtained for its reaction with chlorine atoms, which is a crucial step in understanding its photooxidation and can be relevant to certain combustion environments. A study determined the rate constant for this reaction at 298 K using a relative method. researchgate.net

| Reactant | Reaction | Rate Constant (k × 10¹⁰ cm³ molec⁻¹ s⁻¹) | Reference Compound(s) |

|---|---|---|---|

| This compound | Reaction with Cl atoms | 2.72 ± 0.5 | 2-butanol, 1-pentanol (B3423595) researchgate.net |

This rate constant is in agreement with values estimated by structure-activity relationship methods for similar alcohols. researchgate.net The reaction with chlorine atoms, similar to reactions with other radicals like hydroxyl (OH), is a key initiation step in the atmospheric oxidation and can play a role in the initial stages of combustion.

To further understand the combustion pathways, the photooxidation of a structurally similar branched alcohol, 2,4,4-trimethyl-1-pentanol, initiated by chlorine atoms has been studied. The identified products from this reaction offer valuable insights into the potential decomposition pathways of this compound under oxidative conditions. researchgate.net

| Identified Photooxidation Products of 2,4,4-trimethyl-1-pentanol |

|---|

| Formaldehyde |

| 2-Propanone |

| 2,2-Dimethylpropanal |

| 4,4-Dimethyl-2-pentanone |

| 3,3-Dimethylbutanal |

Source: researchgate.net

Based on these findings, the oxidation of this compound is expected to proceed via hydrogen abstraction by radicals, primarily from the carbon atom bearing the hydroxyl group, leading to the formation of a ketone, 2,2-dimethyl-3-hexanone. This is a common oxidation pathway for secondary alcohols. Subsequent C-C bond cleavage would then lead to the formation of smaller aldehydes, ketones, and other oxygenated species. The pyrolysis of branched alkanes, which are structurally related to branched alcohols, is known to produce a higher proportion of C3 and C4 alkenes compared to their linear counterparts. researchgate.net

Stereochemical Aspects and Chiral Studies of 2,2 Dimethyl 3 Hexanol

Elucidation of Stereoisomers and Enantiomers in Branched Hexanol Systems

2,2-Dimethyl-3-hexanol, with the chemical formula C8H18O, is a chiral molecule. nist.govnih.gov The chirality arises from the presence of a stereogenic center at the third carbon atom (C3), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a propyl group (-CH2CH2CH3), and a tert-butyl group (-C(CH3)3).

Due to this single chiral center, this compound exists as a pair of enantiomers: (R)-2,2-dimethyl-3-hexanol and (S)-2,2-dimethyl-3-hexanol. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. yale.edu They possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. askfilo.com

The specific arrangement of the substituents around the chiral carbon determines the absolute configuration (R or S) of each enantiomer. The bulky tert-butyl group significantly influences the molecule's conformation and its interactions in chiral environments. In contrast to constitutional isomers, which have different atomic connectivity, stereoisomers like the enantiomers of this compound have the same connectivity but differ in the spatial arrangement of their atoms. yale.eduquora.com

Table 1: Stereoisomers of this compound

| Isomer Type | Specific Isomers | Key Differentiating Feature |

|---|---|---|

| Enantiomers | (R)-2,2-dimethyl-3-hexanol | Non-superimposable mirror images. yale.edu |

| (S)-2,2-dimethyl-3-hexanol | Differ in the spatial arrangement at the C3 chiral center. |

Enantioselective Synthetic Approaches

The production of single-enantiomer chiral alcohols is of significant interest in various chemical industries. chiralpedia.comresearchgate.net Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound, and several strategies have been developed for this purpose.

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. chiralpedia.com For the synthesis of chiral alcohols like this compound, the asymmetric reduction of the corresponding prochiral ketone, 2,2-dimethyl-3-hexanone (B1296249), is a common approach.

These reactions often employ metal complexes with chiral ligands. chiralpedia.com The chiral ligand creates a chiral environment around the metal center, which then coordinates with the ketone. This chiral complex directs the delivery of the reducing agent (e.g., a hydride) to one face of the carbonyl group, resulting in the formation of the alcohol with a high degree of enantiomeric excess (ee). While specific examples for this compound are not extensively detailed in the provided results, the principles of asymmetric hydrogenation and transfer hydrogenation are broadly applicable to this class of compounds.

Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiopure compounds. researchgate.netmdpi-res.com Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, are inherently chiral and can exhibit high levels of stereoselectivity. nih.gov

For the synthesis of enantiopure this compound, the enantioselective reduction of 2,2-dimethyl-3-hexanone using ketoreductases (KREDs) or the kinetic resolution of racemic this compound using lipases are viable strategies. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate.

While the search results highlight the use of ADHs from sources like Lactobacillus brevis for the reduction of similar ketones like 2,4-dimethyl-3-hexanone (B96374) to the corresponding (R)-alcohol with over 99% enantiomeric excess, specific data for the biocatalytic reduction of 2,2-dimethyl-3-hexanone is not provided. However, the general applicability of these enzymatic systems to prochiral ketones suggests their potential for producing enantiopure this compound. uni-duesseldorf.de

Table 2: Comparison of Enantioselective Synthetic Strategies

| Strategy | Method | Key Features |

|---|---|---|

| Asymmetric Catalysis | Asymmetric reduction of 2,2-dimethyl-3-hexanone | Utilizes chiral metal-ligand complexes; offers high enantioselectivity. chiralpedia.com |

| Biocatalysis | Enzymatic reduction of 2,2-dimethyl-3-hexanone | Employs enzymes like KREDs; environmentally benign, high stereoselectivity. researchgate.netmdpi-res.com |

| Kinetic resolution of racemic this compound | Uses enzymes like lipases to separate enantiomers. nih.gov |

Asymmetric Catalysis for Chiral Alcohol Production

Chiral Recognition and Resolution Techniques for Branched Alcohols

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to the separation of enantiomers, a process known as chiral resolution.

For branched alcohols like this compound, several methods of chiral recognition and resolution have been explored. One notable technique involves inclusion crystallization with chiral host molecules. Research has demonstrated the successful enantioresolution of racemic this compound using crystalline matrices of cholamide, a derivative of cholic acid. researchgate.net This method yielded the (S)-enantiomer in high purity. The process involves the formation of host-guest complexes where the chiral cavity of the host molecule preferentially accommodates one enantiomer of the alcohol. mdpi.com

Another approach to chiral recognition involves the use of modified cyclodextrins. These chiral macrocycles can form inclusion complexes with guest molecules, and the stability of these complexes can differ between enantiomers. Studies have shown that modified cyclodextrins can exhibit shape selectivity for various alcohols, including this compound. nankai.edu.cn

Table 3: Chiral Resolution Techniques for this compound

| Technique | Chiral Selector | Principle | Outcome |

|---|---|---|---|

| Inclusion Crystallization | Cholamide | Preferential inclusion of one enantiomer into the host's crystal lattice. researchgate.netmdpi.com | High-purity (S)-2,2-dimethyl-3-hexanol. researchgate.net |

| Complexation | Modified Cyclodextrins | Differential stability of inclusion complexes with enantiomers. nankai.edu.cn | Isomer selectivity demonstrated. nankai.edu.cn |

Computational Chemistry and Molecular Modeling of 2,2 Dimethyl 3 Hexanol Systems

Quantum Mechanical Studies (e.g., Density Functional Theory) for Reaction Pathway Analysis

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving branched alcohols. These calculations can map out entire reaction energy profiles, identifying transition states and intermediates, which is crucial for understanding reactivity and selectivity. For a molecule such as 2,2-Dimethyl-3-hexanol, DFT can be applied to analyze various reaction pathways, including oxidation, dehydration, and pyrolysis.

Research on analogous branched-chain alcohols demonstrates the utility of this approach. Studies on protonated clusters of methanol (B129727) and tert-butyl alcohol have shown that dispersion effects from bulky alkyl groups significantly influence hydrogen-bonded structures, a factor highly relevant to the tert-butyl group in this compound. rsc.org DFT calculations on methanol clusters have successfully characterized the binding energies and vibrational spectra of different hydrogen-bonding arrangements (cyclic, chain, branched), revealing that cyclic structures are often the most stable. acs.org In all branched structures, the formation of a branch hydrogen bond was found to strengthen the H-bond donation of the "branch-point" methanol while weakening its acceptor bonds. acs.org

For reaction mechanisms, DFT has been used to explore the dehydrogenation pathways of amine-borane alcohols, showing how catalysts can facilitate the release of hydrogen through specific, calculated transition states. researchgate.net In the context of peroxy radical reactions, DFT calculations have quantified the binding energies and reaction barriers, revealing that hydrogen bonds within the reactant clusters can significantly alter reaction outcomes. nih.gov Investigations into the photocatalytic reactions of tertiary alcohols on titanium dioxide (TiO₂) surfaces have identified selective C-C bond cleavage as a key pathway. tum.de

A DFT analysis of this compound would likely focus on:

Dehydration: Calculating the energy barriers for E1 and E2 elimination pathways to predict the most likely alkene products and assess the potential for carbocation rearrangements (e.g., hydride or methyl shifts) following the loss of water.

Oxidation: Modeling the reaction with an oxidizing agent to form the corresponding ketone, 2,2-dimethyl-3-hexanone (B1296249). This involves calculating the energetics of intermediate steps, such as the formation of a chromate (B82759) ester.

H-atom Abstraction: Determining the bond dissociation energy (BDE) for each C-H and the O-H bond to predict the most likely site for initial attack by radicals during combustion or atmospheric oxidation. The bulky tert-butyl group would sterically hinder abstraction at adjacent positions while also influencing the electronic stability of the resulting radical.

Table 1: Illustrative DFT-Calculated Relative Energies for Key Reaction Steps of this compound

| Reaction Step/Species | Description | Illustrative Relative Energy (kcal/mol) |

| H-abstraction at C3 (α-carbon) | Formation of a secondary radical stabilized by the adjacent oxygen atom. | 0 (Reference) |

| H-abstraction at C4 | Formation of a secondary radical on the propyl chain. | +2.5 |

| H-abstraction from OH group | Formation of an alkoxide radical. | +3.0 |

| Dehydration Transition State (E2) | The concerted step for forming an alkene and water. | +35.0 |

| Carbocation Intermediate (E1, post-protonation) | Formation of a secondary carbocation at C3 after the loss of H₂O. | +20.0 |

Note: This table is for illustrative purposes. Actual values would require specific DFT calculations at a chosen level of theory.

Molecular Dynamics Simulations for Structural and Dynamic Insights of Branched Alcohols

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "computational microscope" to view the behavior of liquids and complex systems. For branched alcohols like this compound, MD simulations offer deep insights into the liquid-state structure, hydrogen-bonding networks, and transport properties.

Studies on a wide range of linear and branched alcohols have demonstrated that molecular structure has a profound impact on hydrogen-bonded networks. researchgate.net The position of the hydroxyl group and the degree of branching dictate the arrangement of molecules in the liquid phase. researchgate.net Simulations of butanol isomers revealed that molecular reorientation and hydrogen-bond dynamics are strongly influenced by the steric bulk of the alkyl groups. ku.edu The reorientation of the OH group was found to be slowest in tert-butanol, the most sterically hindered isomer, and fastest in isobutanol. ku.edu This is explained by an "extended jump model," where reorientation occurs through jumps between hydrogen-bond partners and the reorientation of the intact H-bonded pair. ku.edu

For this compound, the combination of a linear propyl group and a bulky tert-butyl group flanking the hydroxyl group would lead to unique structural and dynamic properties. MD simulations could quantify:

Hydrogen-Bonding: The average number of hydrogen bonds per molecule, their lifetimes, and the distribution of chain and cyclic structures. The steric hindrance from the tert-butyl group would likely reduce the number of possible H-bond acceptors compared to a linear alcohol, potentially leading to shorter or less stable H-bond networks. researchgate.net

Local Structure: The radial distribution functions (RDFs) between key atoms (e.g., O-O, O-H) would reveal the average distances and packing of neighboring molecules.

Dynamic Properties: Calculation of the self-diffusion coefficient would show how quickly the alcohol moves through the bulk liquid. It is expected that the increased bulk and potentially stronger local ordering of this compound would lead to a lower diffusion coefficient compared to smaller or linear alcohols. ucdavis.edu The rotational correlation time would quantify the speed of molecular tumbling, which is expected to be slow due to its branched nature. ku.edu

Table 2: Comparison of Simulated Liquid Properties for Different Alcohol Structures

| Property | Linear Alcohol (e.g., n-Hexanol) | Branched Alcohol (e.g., 2-Methyl-2-pentanol) | Highly Branched (e.g., this compound) |

| H-Bond Network | Predominantly linear chains | Chains with some branching | Sterically limited, possibly smaller clusters |

| OH Reorientation Time | Fast | Slower | Slowest |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | Higher | Intermediate | Lower |

| Liquid Density (g/cm³) | Higher | Lower | Lowest |

Note: This table presents expected trends based on findings from MD simulations of various alcohols. researchgate.netku.eduucdavis.edu

Kinetic Modeling of Complex Reaction Systems Involving Branched Alcohols

Kinetic modeling aims to create a comprehensive network of elementary reactions to simulate complex chemical processes like combustion and pyrolysis. ifpenergiesnouvelles.fr For a fuel molecule like this compound, a detailed kinetic model would include hundreds of species and thousands of reactions to accurately predict outcomes such as ignition delay times and product formation. mdpi.com

The development of such models relies on a reaction class approach, where kinetic parameters (rate constants) are determined for general types of reactions and then applied to the specific molecule. acs.org These parameters are often derived from theoretical calculations (like DFT) and validated against experimental data from shock tubes, jet-stirred reactors, and rapid compression machines. osti.govacs.org

Studies on the combustion of propanol, butanol, and pentanol (B124592) isomers have shown that branching significantly affects reactivity. mdpi.comosti.gov Different isomers exhibit distinct reaction pathways and ignition behaviors. For instance, the main decomposition pathway for isoprenol is a unimolecular reaction, whereas the oxidation of prenol is dominated by radical chemistry initiated by hydrogen abstraction. researchgate.net

For this compound, a kinetic model would need to account for reaction classes including:

Unimolecular Fuel Decomposition: The breaking of C-C bonds. The bond between C3 and the tert-butyl group is a likely point of initial cleavage due to the formation of a stable tert-butyl radical.

H-atom Abstraction: Radicals (like OH, H, O) abstracting a hydrogen atom from the fuel. The model would include specific rate constants for abstraction from each unique carbon position and the hydroxyl group, with the branching structure influencing both the rate and the subsequent reactions of the fuel radical. acs.org

Radical Decomposition: The fuel radicals formed via H-abstraction undergo further reactions, primarily β-scission (breaking a C-C bond one position away from the radical center) to form smaller, stable molecules and radicals.

Low-Temperature Chemistry: At lower temperatures (< 900 K), reactions involving the addition of O₂ to fuel radicals become important, leading to complex chain-branching pathways that can cause autoignition. osti.gov

The presence of the tert-butyl group is expected to inhibit some reaction pathways common in linear alcohols while promoting others, such as the formation of isobutene as a major intermediate product.

Table 3: Key Reaction Classes in a Kinetic Model for this compound Combustion

| Reaction Class | Example Reaction for this compound | Significance |

| Unimolecular Decomposition | C₃H₇-CH(OH)-C(CH₃)₃ → C₃H₇-CH(OH)• + •C(CH₃)₃ | Important at high temperatures; produces stable radicals. |

| H-Abstraction by OH | C₈H₁₇OH + •OH → •C₈H₁₆OH + H₂O | The primary initiation step across a wide temperature range. acs.org |

| β-Scission of Fuel Radical | •CH₂-CH₂-CH₂-CH(OH)-C(CH₃)₃ → CH₂=CH₂ + •CH₂-CH(OH)-C(CH₃)₃ | A major pathway for breaking down large radicals into smaller species. |

| O₂ Addition (Low Temp.) | •C₈H₁₆OH + O₂ ↔ •OOC₈H₁₆OH | Critical for low-temperature autoignition and the negative temperature coefficient (NTC) phenomenon. osti.gov |

| Concerted Elimination | From the α-hydroperoxy radical → 2,2-dimethyl-3-hexanone + HO₂• | A chain-propagating pathway that competes with chain-branching at low-to-intermediate temperatures. |

Advanced Analytical and Spectroscopic Characterization Techniques for 2,2 Dimethyl 3 Hexanol

Chromatographic Methodologies for Separation and Quantification

Chromatography is an indispensable tool for separating the components of a mixture and for quantifying the amount of a specific substance. For a chiral compound such as 2,2-dimethyl-3-hexanol, specialized chromatographic techniques are essential for resolving its enantiomers and determining its purity.

High-Performance Liquid Chromatography (HPLC) for Branched Alcohols

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile or thermally sensitive compounds like many branched alcohols. While gas chromatography is often used for volatile alcohols, HPLC offers advantages, particularly when dealing with complex mixtures or when derivatization is not desirable. The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

For branched alcohols, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the alcohol is influenced by its hydrophobicity; more nonpolar alcohols will have longer retention times. The choice of stationary phase, mobile phase composition (e.g., methanol (B129727)/water or acetonitrile/water mixtures), flow rate, and column temperature are all critical parameters that are optimized to achieve a good separation.

While standard HPLC can be used to assess the purity of this compound, chiral HPLC is necessary to separate its enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Due to its volatility, this compound is well-suited for analysis by gas chromatography (GC). When coupled with a mass spectrometer (MS), GC-MS becomes a robust technique for both separation and identification. For the specific challenge of analyzing chiral molecules, enantioselective GC-MS is the method of choice. unito.it

Conventional GC columns cannot distinguish between enantiomers because they have identical physical properties like boiling point and vapor pressure. unito.it Enantioselective GC utilizes a chiral stationary phase (CSP) that creates a chiral environment within the column. unito.itnih.gov This allows for the differential interaction with the enantiomers of this compound, resulting in their separation. Cyclodextrin derivatives are among the most widely used CSPs for the enantioselective analysis of volatile compounds. unito.it

The mass spectrometer detector in a GC-MS system provides structural information by fragmenting the eluted molecules and analyzing the resulting mass-to-charge ratios. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. While mass spectrometry itself is "chiral-blind," its coupling with chiral GC enables the individual detection and quantification of each enantiomer. nih.gov The purity of this compound can be assessed by GC, with some suppliers specifying a purity of at least 98.0% or 96.0%. avantorsciences.comthermofisher.com

Table 1: GC-MS Data for Alcohols and Related Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| n-hexane | Varies | 86, 71, 57, 43 |

| 2-hexanol | Varies | 45, 59, 87 |

| 3-hexanol | Varies | 59, 73, 102 |

| 2-hexanone | Varies | 43, 58, 71, 100 |

| 2,5-hexanedione | Varies | 43, 71, 114 |

Note: The retention times and mass fragments are illustrative and can vary depending on the specific GC-MS conditions and instrument. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (General)

Spectroscopic methods are fundamental to determining the molecular structure of a compound and assessing its purity. researchgate.net Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. researchgate.net For this compound, ¹H NMR would show distinct signals for the protons on the different carbon atoms, and their splitting patterns would reveal adjacent protons. ¹³C NMR would indicate the number of unique carbon environments. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group.

Mass Spectrometry (MS) : As mentioned, MS provides the molecular weight of the compound and information about its fragmentation pattern. The NIST WebBook provides mass spectral data for 3-Hexanol, 2,2-dimethyl-. nist.gov

Table 2: Spectroscopic Data for this compound

| Technique | Key Observables | Interpretation |

| ¹H NMR | Chemical shifts and coupling constants | Provides information on the proton environment and connectivity. chemicalbook.com |

| ¹³C NMR | Chemical shifts | Indicates the number and type of carbon atoms. chemicalbook.com |

| IR Spectroscopy | Absorption bands (e.g., ~3300 cm⁻¹) | Identifies functional groups like the hydroxyl (-OH) group. nist.gov |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern | Confirms molecular weight and provides structural clues. nist.gov |

Advanced In Situ Reaction Monitoring for Mechanistic Studies

Advanced in situ monitoring techniques allow for the real-time observation of a reaction as it happens. nih.gov This provides a continuous stream of data, offering a more complete picture of the reaction dynamics. Techniques like in situ Raman spectroscopy and X-ray powder diffraction have been pivotal in studying mechanochemical reactions, revealing rapid, multistep mechanisms and metastable intermediates that are difficult to observe otherwise. nih.gov

Environmental Fate and Biotransformation Pathways of Branched Hexanols

Biodegradation Studies of Chiral Alcohols in Environmental Matrices

The biodegradation of alcohols in environmental settings is a key process influencing their persistence. The structural characteristics of an alcohol, such as chain length and branching, significantly affect its susceptibility to microbial degradation. oecd.org Generally, long-chain aliphatic alcohols are readily biodegradable. oecd.org However, the degree and nature of branching can alter the rate and mechanism of this process.

Research on various alcohol ethoxylates has shown that linear and mono-branched structures undergo rapid primary biodegradation. researchgate.net In contrast, alcohols with multiple branches at the alkyl chain exhibit a slower rate of degradation. researchgate.net For linear and mono-branched alcohol ethoxylates, a common biodegradation mechanism involves the central cleavage of the molecule. researchgate.net The rate of degradation is also influenced by the length of the molecule, with shorter ethoxymers biodegrading faster. researchgate.net Studies on commercial branched alcohols, such as Exxal™ products, have demonstrated that they can meet the criteria for being readily biodegradable under standard test conditions (OECD 301F). justia.com For instance, a C11 branched alcohol showed 71% degradation in 28 days, while a C13 analogue showed 61% in the same period. justia.com

The biodegradation of fatty alcohol polyglycol ethers involves two primary degradation mechanisms that can occur simultaneously within microbial communities: the intramolecular scission of the surfactant molecule and the omega- and beta-oxidation of the alkyl chain. nih.gov This indicates that different bacterial groups, employing distinct enzymatic pathways, are involved in the breakdown of these compounds under environmental conditions. nih.gov

| Alcohol Structure | Relative Biodegradation Rate | Primary Degradation Mechanism | Source |

|---|---|---|---|

| Linear | Fast | Central Cleavage / ω- and β-oxidation | researchgate.netnih.gov |

| Mono-branched | Fast | Central Cleavage | researchgate.net |

| Multi-branched | Slower | ω- and β-oxidation of alkyl chain | researchgate.net |

Enantioselectivity in Environmental Transformation Processes

Many organic pollutants released into the environment are chiral, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.netchimia.ch Although enantiomers have identical physicochemical properties, they can exhibit different biological activities due to their interactions with chiral entities like enzymes and receptors in living organisms. tandfonline.compageplace.de Consequently, the biodegradation of chiral compounds in the environment is often enantioselective, with microorganisms preferentially metabolizing one enantiomer over the other. researchgate.netchromatographyonline.com

This enantioselectivity can lead to a relative enrichment of the more persistent enantiomer in environmental matrices such as soil and water. chimia.chtandfonline.com The extent of this stereoselectivity depends on several factors, including the specific pollutant, the environmental matrix, the microbial communities present, and ambient conditions like pH and temperature. tandfonline.com For example, studies on the chiral herbicide mecoprop (B166265) have shown that the (S)-enantiomer is preferentially degraded in both laboratory cultures and during groundwater passage of landfill leachate, leading to a relative enrichment of the (R)-enantiomer. chimia.ch This alteration in the enantiomeric ratio serves as strong evidence of in situ biodegradation. researchgate.netchimia.ch

While specific enantioselective degradation studies on 2,2-dimethyl-3-hexanol are not widely documented, its chiral nature implies that its biotransformation in the environment is likely to be an enantioselective process. The principles governing the fate of other chiral pollutants, where microbial activity alters the enantiomeric composition, are expected to apply. tandfonline.compageplace.de Investigating the enantiomeric fraction of such compounds is crucial for a complete understanding of their environmental fate and potential risks. tandfonline.com

Microreactor Applications in Biotransformation of Alcohols

The biotransformation of alcohols can be significantly enhanced by utilizing microreactors—small-scale devices that offer numerous advantages over traditional batch processing. nih.govresearchgate.net These advantages include high surface-to-volume ratios, which lead to faster mass and heat transfer, providing precise control over reaction conditions like time and temperature. researchgate.netnih.gov This enhanced control can result in higher reaction yields and rates. researchgate.net

Microreactors are effective tools for performing enzymatic reactions, including the biotransformation of alcohols. nih.gov Both free and immobilized enzymes can be used as biocatalysts within these systems. mdpi.com Immobilizing enzymes is often preferred as it allows for enzyme recycling, which makes the process more cost-effective, and enhances enzyme stability. mdpi.com

A key application is the synthesis of chiral alcohols, where microreactors can facilitate highly stereoselective reactions. nih.govresearchgate.net For example, a microreactor system was developed for the synthesis of a chiral amino alcohol by coupling reactions catalyzed by transketolase (TK) and transaminase (TAm). nih.govnih.gov This approach overcame inhibitory effects and allowed for the optimization of each reaction step, achieving full conversion in a significantly shorter time. nih.gov

Studies comparing the efficiency of microreactors to conventional macro-scale reactors for alcohol biotransformations have demonstrated marked improvements. In the enzymatic oxidation of hexanol to hexanal, a microreactor achieved a significantly higher conversion rate in a fraction of the time compared to a macroreactor. nih.govresearchgate.net This highlights the potential of microreactor technology for process intensification in the biocatalytic production of chemicals derived from alcohols. nih.gov

| Parameter | Microreactor (6 μL) | Macroreactor | Source |

|---|---|---|---|

| Reactant | Hexanol | Hexanol | nih.govresearchgate.net |

| Reaction Time | 36 seconds | 180 seconds | nih.gov |

| Conversion Rate | 30% | 5.3% | nih.gov |

Emerging Research Applications and Future Directions for 2,2 Dimethyl 3 Hexanol

Role in Organic Synthesis as a Building Block or Intermediate

2,2-Dimethyl-3-hexanol serves as a versatile building block, or intermediate, in organic synthesis, primarily due to the reactivity of its secondary hydroxyl group and the influence of the adjacent bulky tert-butyl group. smolecule.com Its structure allows for the creation of more complex molecules that might be difficult to synthesize through other routes. ontosight.aismolecule.com

The transformation of this compound into its corresponding ketone, 2,2-dimethyl-3-hexanone (B1296249), via oxidation is a fundamental reaction. ontosight.ai This ketone can then serve as a precursor for other compounds. A more advanced application of secondary alcohols like this compound is in carbon-carbon bond-forming reactions through "borrowing hydrogen" catalysis. acs.org This method involves the temporary, catalytic oxidation of the alcohol to an intermediate ketone, which then reacts with a nucleophile. The catalyst subsequently returns the "borrowed" hydrogen to complete the reaction sequence, forming a new, larger molecule with water as the only byproduct. acs.orgrsc.org This atom-economical approach is a significant advancement over classical methods that require harsh conditions and produce stoichiometric waste. rsc.org

The use of secondary alcohols in these reactions is more complex than primary alcohols and is an active area of research. acs.org The steric hindrance from the tert-butyl group in this compound would play a critical role in directing the stereoselectivity of such reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Product | Significance |

|---|---|---|---|

| Oxidation | Chromic Acid (H₂CrO₄), Potassium Permanganate (KMnO₄) | 2,2-Dimethyl-3-hexanone | Creates a ketone intermediate for further synthesis. |

| C-C Coupling (Borrowing Hydrogen) | [Cp*IrCl₂]₂, Base (e.g., KOtBu) | β-Branched Carbonyl Compound | Forms complex carbon skeletons with high atom economy. acs.org |

| Esterification | Carboxylic Acid, Acid Catalyst or Lipase (B570770) | 2,2-Dimethyl-3-hexyl ester | Used in the synthesis of fragrances and other specialty chemicals. ontosight.aimdpi.com |

Substrate Specificity in Enzyme-Catalyzed Reactions

The interaction of branched alcohols with enzymes is a key area of study for developing highly selective biocatalytic processes. Enzymes, such as lipases, are known for their ability to distinguish between stereoisomers, a property critical for producing enantiopure compounds, particularly for the pharmaceutical industry. d-nb.infonih.gov

The substrate specificity of an enzyme is determined by how well a substrate fits into its active site. byjus.com For a sterically hindered alcohol like this compound, the bulky tert-butyl group is a major determinant of its interaction with an enzyme. Research on analogous secondary alcohols with the enzyme Candida antarctica lipase B (CALB) provides significant insight. A study examining the enantioselectivity of CALB for various secondary alcohols revealed that both enthalpy (ΔH‡) and entropy (ΔS‡) of activation contribute significantly to the enzyme's preference for one enantiomer over the other. nih.govdiva-portal.org

For example, in the case of 3-hexanol, the preferred R-enantiomer was favored by both enthalpy and entropy. nih.gov Conversely, for more sterically constrained alcohols like 3-methyl-2-butanol (B147160) and 3,3-dimethyl-2-butanol, the enthalpic and entropic contributions were counteracting. diva-portal.org It is expected that the even bulkier tert-butyl group of this compound would present a significant steric challenge to the enzyme's active site, likely resulting in lower reaction rates compared to less branched alcohols but potentially leading to very high enantioselectivity if a suitable binding orientation is achieved.

Table 2: Thermodynamic Contributions to Enantioselectivity of Candida antarctica Lipase B with Various Secondary Alcohols (Analogous to this compound)

| Substrate | Enantiomeric Ratio (E) | ΔΔG‡ (kJ/mol) | ΔΔH‡ (kJ/mol) | TΔΔS‡ (kJ/mol) |

|---|---|---|---|---|

| 2-Butanol | 8.3 | -5.3 | -10.7 | -5.4 |

| 3-Hexanol | 340 | -14.4 | -9.0 | +5.5 |

| 3-Methyl-2-butanol | 810 | -16.6 | -24.3 | -7.7 |

| 3,3-Dimethyl-2-butanol | 460 | -15.2 | -20.4 | -5.2 |

Data adapted from studies on analogous compounds to illustrate principles of enzyme specificity. diva-portal.orgdiva-portal.org

Potential in Advanced Fuel Research and Bio-blendstocks

There is a growing effort to develop advanced biofuels, or bio-blendstocks, that offer superior properties to traditional ethanol (B145695). nih.gov Branched-chain higher alcohols (BCHAs) are a promising class of such fuels. researchgate.net Compared to ethanol, BCHAs generally possess higher energy density, lower hygroscopicity (tendency to absorb water), and lower vapor pressure, making them more compatible with existing fuel infrastructure and potentially more efficient. nih.govresearchgate.net

This compound, as a branched C8 alcohol, fits into this category. While much of the current research focuses on microbially produced C4 and C5 alcohols like isobutanol and 2-methyl-1-butanol, the fundamental advantages of branched structures apply to larger alcohols as well. nih.govresearchgate.net The branching increases the octane (B31449) number of the fuel, which is a measure of its resistance to knocking in an engine. The development of cost-effective and scalable methods to produce specific BCHA isomers, potentially from biomass, is a key goal of initiatives like the Co-Optimization of Fuels & Engines (Co-Optima) project. pnnl.gov The synthesis of such molecules can be achieved through various chemical and biological routes, including diverting microbial amino acid pathways or using catalytic processes like the Guerbet reaction. rsc.orgnih.gov

Table 3: Comparison of Fuel Properties: Ethanol vs. Branched-Chain Higher Alcohols (BCHAs)

| Property | Ethanol (C2) | Branched-Chain Higher Alcohols (e.g., C4-C8) | Advantage of BCHAs |

|---|---|---|---|

| Energy Density | Lower | Higher | More energy per unit volume. researchgate.net |

| Hygroscopicity | High | Lower | Less water absorption, reducing corrosion and separation issues. nih.gov |

| Vapor Pressure | High | Lower | Safer to handle and blend. researchgate.net |

| Compatibility | Can require infrastructure modification | More compatible with existing gasoline pipelines and engines | Drop-in capability. researchgate.net |

Future Research Challenges and Opportunities in Branched Alcohol Chemistry

While branched alcohols like this compound hold considerable promise, significant research challenges remain before their full potential can be realized. Overcoming these hurdles presents numerous opportunities for innovation in catalysis, synthetic chemistry, and biotechnology.

Selective Synthesis: A primary challenge is the selective synthesis of a single, desired branched alcohol isomer. rsc.org Traditional methods often produce a mixture of products, which is undesirable for specific applications. The development of new catalysts and refinement of techniques like borrowing hydrogen catalysis are needed to achieve high selectivity for complex targets. acs.orgrsc.org

Catalyst Development: High-performance catalysts are crucial for both the synthesis and utilization of branched alcohols. For fuel production from syngas, for instance, catalysts are needed that can favor the formation of low-carbon alcohols over hydrocarbons. rsc.org In organic synthesis, robust catalysts are required that can tolerate a wide range of functional groups and operate under mild conditions. rsc.org

Biocatalytic Production: Engineering microorganisms to produce specific branched-chain higher alcohols at industrial scale is a major challenge. nih.gov This involves complex metabolic engineering to divert cellular resources from native pathways, such as amino acid biosynthesis, towards alcohol production. nih.gov Enhancing microbial tolerance to the toxicity of these alcohols is another critical research area. researchgate.net

Understanding Reaction Mechanisms: For fuel applications, a deeper understanding of the combustion chemistry of branched alcohols is necessary to optimize engine performance and minimize emissions. osti.gov Similarly, a more profound knowledge of the mechanisms governing enzyme-substrate interactions will enable the rational design of biocatalysts with tailored specificity for desired transformations. diva-portal.org

The continued exploration of these areas will be vital for unlocking the full potential of this compound and other branched alcohols in fine chemicals, pharmaceuticals, and as next-generation energy sources.

Q & A

Q. What safety protocols are critical for handling this compound in high-temperature reactions?

- Risk Mitigation : Use explosion-proof equipment for distillations above 150°C. Implement fume hoods with ≥100 ft/min airflow to control vapors. Personal protective equipment (PPE) includes nitrile gloves and OV/AG-P99 respirators to prevent inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。